molecular formula C10H10ClNO B13863956 2-Chloro-1-isocyanato-4-propan-2-ylbenzene

2-Chloro-1-isocyanato-4-propan-2-ylbenzene

Cat. No.: B13863956
M. Wt: 195.64 g/mol
InChI Key: OJDSPJLBQALNMR-UHFFFAOYSA-N
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Description

2-Chloro-1-isocyanato-4-propan-2-ylbenzene is an organic compound with the molecular formula C10H10ClNO. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chloro group, an isocyanate group, and a propan-2-yl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-isocyanato-4-propan-2-ylbenzene typically involves the reaction of 2-Chloro-4-nitro-1-(propan-2-yl)benzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-isocyanato-4-propan-2-ylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or alcohols.

    Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium hydroxide are commonly used.

    Addition Reactions: Reagents like primary or secondary amines are used under mild conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted benzene derivatives.

    Addition Reactions: Products include ureas and carbamates.

    Oxidation and Reduction Reactions: Products include corresponding oxides and amines.

Scientific Research Applications

2-Chloro-1-isocyanato-4-propan-2-ylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug development and as a reagent in diagnostic assays.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-isocyanato-4-propan-2-ylbenzene involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form stable urea, carbamate, or thiocarbamate linkages. These reactions are crucial in the modification of biomolecules and the synthesis of polymers.

Comparison with Similar Compounds

    1-Chloro-4-isocyanatobenzene: Lacks the propan-2-yl group, making it less sterically hindered.

    2-Chloro-1-fluoro-4-(propan-2-yl)benzene: Contains a fluoro group instead of an isocyanate group, altering its reactivity.

    4-Chloro-1-isocyanato-2-methylbenzene: Similar structure but with a methyl group instead of a propan-2-yl group.

Uniqueness: 2-Chloro-1-isocyanato-4-propan-2-ylbenzene is unique due to the presence of both the isocyanate and propan-2-yl groups, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

2-chloro-1-isocyanato-4-propan-2-ylbenzene

InChI

InChI=1S/C10H10ClNO/c1-7(2)8-3-4-10(12-6-13)9(11)5-8/h3-5,7H,1-2H3

InChI Key

OJDSPJLBQALNMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N=C=O)Cl

Origin of Product

United States

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